As-358 (hydrochloride)

Description

Significance of Novel Chemical Entities in Biomedical Research

Novel chemical entities (NCEs) are the bedrock of pharmaceutical innovation, representing new molecular structures with the potential to become first-in-class therapeutic agents. tandfonline.com The discovery of NCEs is a complex, time-consuming, and expensive endeavor, yet it is essential for addressing unmet medical needs and overcoming the limitations of current treatments. nih.gov The exploration of diverse chemical spaces, including natural product derivatives, is a critical strategy in the search for NCEs with unique mechanisms of action and improved therapeutic profiles. rsc.orgresearchgate.net These new compounds can offer solutions for previously untreatable diseases and provide alternatives when resistance to established therapies arises. rsc.orgjci.org

Overview of Therapeutic Areas Addressed by As-358 (hydrochloride) Research (e.g., antiviral agents)

The research surrounding As-358 (hydrochloride) is primarily focused on its application as an antiviral agent, specifically against filoviruses. This family of viruses includes the highly pathogenic Ebola virus (EBOV) and Marburg virus (MARV), which are responsible for severe and often fatal hemorrhagic fevers in humans. nih.govtandfonline.comwho.int Outbreaks of these viruses pose a significant public health threat, and there is an urgent need for effective antiviral therapies, as treatment options are currently limited. dtic.milscirp.org The development of small molecule inhibitors like As-358 (hydrochloride) that can target critical stages of the viral life cycle is a key strategy in the global effort to combat these deadly infections. nih.govnih.gov

Historical Development and Research Rationale for As-358 (hydrochloride)

The development of As-358 (hydrochloride) is rooted in the screening of a library of monoterpenoid derivatives, specifically those derived from (+)-camphor and (-)-borneol (B1667373). nih.gov Monoterpenes, a class of natural products, have been investigated for a range of biological activities, including antiviral properties. researchgate.netnih.gov The rationale for exploring this chemical space was to identify compounds that could inhibit the entry of filoviruses into host cells, a critical and highly conserved step in their replication cycle. nih.govmdpi.com

The research that identified As-358 (hydrochloride) was part of a broader effort to discover new antiviral agents with novel mechanisms of action. nih.gov By targeting the glycoprotein-mediated entry process, researchers aimed to develop a therapeutic that could be effective against multiple filoviruses and potentially circumvent resistance mechanisms that might emerge against drugs targeting other viral components. nih.govnih.gov The hydrochloride salt form of the parent compound, As-358, was investigated to potentially improve its pharmaceutical properties.

Detailed Research Findings

Research into As-358 (hydrochloride) has yielded promising preclinical data, highlighting its potential as a filovirus inhibitor. The primary research, conducted by Sokolova and colleagues, provides the foundational evidence for its antiviral activity.

In Vitro Efficacy

In laboratory studies, As-358 (hydrochloride) demonstrated a significant inhibitory effect on both Ebola virus and Marburg virus. The efficacy of a compound is often measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the viral activity.

Table 1: In Vitro Antiviral Activity of As-358 (hydrochloride)

| Virus | IC50 (μM) |

|---|---|

| Ebola Virus (EBOV) | 9.1 |

| Marburg Virus (MARV) | 18.1 |

Data sourced from Sokolova et al., 2020. nih.gov

These results indicate that As-358 (hydrochloride) is a potent inhibitor of both viruses in a cellular context.

Mechanism of Action

Molecular docking and in vitro mutagenesis studies suggest that As-358 and its derivatives likely act by binding to the viral glycoprotein (B1211001) (GP). nih.gov This glycoprotein is essential for the virus to attach to and enter host cells. By binding to a site on the GP similar to that of the known inhibitor toremifene, As-358 (hydrochloride) is thought to block the conformational changes required for the fusion of the viral and cellular membranes, thereby preventing infection. nih.gov

In Vivo Safety

Preliminary in vivo safety studies have been conducted in mice. The median lethal dose (LD50) is a measure of the acute toxicity of a substance. For As-358 (hydrochloride), the LD50 was found to be greater than 1000 mg/kg, indicating a good safety profile in this animal model. nih.gov

Table 2: Acute Toxicity of As-358 (hydrochloride) in Mice

| Parameter | Value |

|---|---|

| LD50 | >1000 mg/kg |

Data sourced from Sokolova et al., 2020. nih.gov

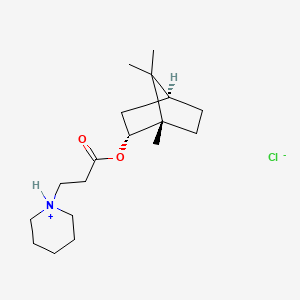

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H32ClNO2 |

|---|---|

Molecular Weight |

329.9 g/mol |

IUPAC Name |

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ium-1-ylpropanoate;chloride |

InChI |

InChI=1S/C18H31NO2.ClH/c1-17(2)14-7-9-18(17,3)15(13-14)21-16(20)8-12-19-10-5-4-6-11-19;/h14-15H,4-13H2,1-3H3;1H/t14-,15+,18+;/m0./s1 |

InChI Key |

XPTSIMRWHCGMRT-POFIYQJBSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)CC[NH+]3CCCCC3.[Cl-] |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)CC[NH+]3CCCCC3)C)C.[Cl-] |

Origin of Product |

United States |

Chemical Synthesis and Advanced Characterization for Research Purposes

Synthetic Methodologies for As-358 (hydrochloride) and its Analogs

The synthesis of As-358 (hydrochloride) and related analogs is centered on the esterification of naturally occurring, enantiopure monoterpenoid alcohols. This strategy allows for the creation of a library of structurally diverse compounds for research into their biological activities.

The primary synthetic route to As-358 and its analogs involves the coupling of a monoterpenoid alcohol with an N-heterocyclic carboxylic acid. mdpi.commdpi.com The synthesis of As-358, which is the ester of (-)-borneol (B1667373) and 3-(piperidin-1-yl)propanoic acid, exemplifies this pathway.

The general synthetic scheme proceeds in two main stages:

Synthesis of the Carboxylic Acid Moiety: The required 3-(piperidin-1-yl)propanoic acid hydrochloride is a known compound that can be synthesized or procured from commercial vendors. nih.gov

Esterification: The core reaction is the esterification between the chiral alcohol, such as (-)-borneol, and the N-heterocyclic propanoic acid. This step typically requires the activation of the carboxylic acid, for instance, by converting it into an acyl chloride or by using a peptide coupling agent, followed by reaction with the alcohol.

A variety of analogs have been synthesized for structure-activity relationship (SAR) studies by modifying both the monoterpenoid scaffold and the N-heterocyclic group. For example, other naturally derived alcohols like (+)-camphor and (-)-fenchone (B1675204) derivatives have been used in place of (-)-borneol. mdpi.com Similarly, the piperidine (B6355638) ring has been substituted with other heterocycles like morpholine (B109124) and 1-methylpiperazine (B117243) to explore the impact on biological function. researchgate.net

Table 1: Examples of Synthetic Analogs of As-358

| Monoterpenoid Moiety | N-Heterocyclic Moiety | Resulting Compound Type |

| (-)-Borneol | Piperidine | As-358 |

| (-)-Borneol | Morpholine | Morpholine Analog |

| (-)-Borneol | 1-Methylpiperazine | 1-Methylpiperazine Analog |

| (+)-Camphor Derivative | Piperidine | Camphor-based Analog |

This table is illustrative of the synthetic strategy for generating analogs based on the modification of the two primary structural components.

For research-scale synthesis, reaction conditions are optimized to ensure high yield and purity, facilitating subsequent biological evaluation. The key esterification step requires careful selection of reagents and conditions. The use of standard coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) is common for forming amide and ester bonds from carboxylic acids and amines or alcohols, respectively. google.com

The final step in preparing the target compound is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the purified free base (the ester) with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol. beilstein-journals.orggoogle.com This process facilitates purification through precipitation and improves the compound's stability and handling characteristics for research purposes.

The stereochemistry of As-358 is critical for its biological activity and is dictated by the chiral monoterpenoid starting material. The reported synthesis utilizes a "chiral pool" approach, starting with the enantiomerically pure natural product, (-)-borneol, which is the (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol isomer. mdpi.com This efficient strategy directly transfers the existing chirality into the final molecule, obviating the need for more complex asymmetric synthesis or chiral resolution steps.

While not required for the established synthesis of As-358, alternative strategies exist for obtaining enantiopure compounds in medicinal chemistry research:

Chiral Resolution: This involves separating a racemic mixture of the final compound or a key intermediate. For monoterpenoid alcohols, enzymatic kinetic resolution using lipases is a common technique. mdpi.com Another classical method is the formation of diastereomeric esters with a chiral resolving agent, which can then be separated by physical methods like crystallization or chromatography. researchgate.net

Asymmetric Synthesis: This involves creating the desired stereocenters from achiral or prochiral precursors using chiral catalysts or auxiliaries. For instance, the asymmetric hydrogenation of specific ketoesters can yield chiral allylic alcohols with high enantioselectivity. nih.gov

The use of (-)-borneol from the chiral pool remains the most direct and efficient pathway for the research-scale production of As-358.

Spectroscopic and Chromatographic Methods for Research Characterization

Rigorous characterization using modern analytical techniques is essential to confirm the identity, structure, and purity of newly synthesized research compounds like As-358 (hydrochloride).

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of As-358.

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to provide a complete structural assignment. ¹H NMR spectra would confirm the presence of the characteristic protons of the borneol skeleton, the piperidine ring, and the ethyl linker. ¹³C NMR would verify the total number of carbons and their chemical environments.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the precise mass and confirm the elemental formula of the compound. For the free base of As-358, the expected [M+H]⁺ ion would be at an m/z of 294.5. researchgate.net Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern, providing further structural confirmation. A validated bioanalytical method monitors the specific transitions of m/z 294.5 → 158.2/98.1 for As-358, which correspond to fragmentation of the parent ion into structurally significant pieces. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of As-358 (hydrochloride) and is central to its analytical characterization in a research setting.

A validated HPLC-MS/MS method has been specifically developed for the quantitation of As-358 in biological matrices, demonstrating its utility for advanced research. researchgate.net This method utilizes reversed-phase chromatography, which is standard for purity analysis of small organic molecules. researchgate.netjocpr.com The identity of the compound is confirmed by comparing its retention time to that of a purified reference standard, while purity is determined by calculating the area percentage of the main peak relative to all other detected peaks.

For stereochemical purity, chiral HPLC methods employing polysaccharide-based chiral stationary phases would be necessary to separate As-358 from any potential enantiomeric or diastereomeric impurities, ensuring the isomeric integrity of the research compound. researchgate.netnih.gov

Table 2: Validated HPLC-MS/MS Method Parameters for As-358 Analysis

| Parameter | Condition/Value | Reference |

| Chromatography | Reversed-Phase HPLC | researchgate.net |

| Sample Preparation | Protein precipitation with Methanol/Zinc Sulfate | researchgate.net |

| Detection | Triple Quadrupole Mass Spectrometer (MS/MS) | researchgate.net |

| Ionization Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Parent Ion (m/z) | 294.5 | researchgate.net |

| Fragment Ions (m/z) | 158.2 / 98.1 | researchgate.net |

| Calibration Range | 1 - 500 ng/mL | researchgate.net |

X-ray Crystallography for Structural Elucidation (if applicable)

As of the current available scientific literature, specific data from X-ray crystallography for the structural elucidation of As-358 (hydrochloride) has not been reported. This technique, which provides precise information about the three-dimensional arrangement of atoms within a crystalline solid, would offer definitive insights into its molecular geometry.

Preclinical Pharmacological Profiling of As 358 Hydrochloride

In Vitro Biological Activity and Potency Assessment

The in vitro profile of As-358 (hydrochloride) reveals its activity primarily as an antiviral agent, specifically targeting filoviruses.

As-358 (hydrochloride) targets the glycoprotein (B1211001) (GP) on the surface of filoviruses, which is essential for the virus's entry into host cells. medchemexpress.comelifesciences.org The viral GP is a trimer, with each monomer composed of GP1 and GP2 subunits. nih.gov The GP1 subunit contains the receptor-binding domain (RBD) that engages with host cell receptors, while the GP2 subunit facilitates the fusion of the viral and cellular membranes. elifesciences.orgnih.govmdpi.com

The entry process for filoviruses like Ebola (EBOV) and Marburg (MARV) involves initial attachment to the cell surface, followed by internalization into endosomes. elifesciences.orgnih.gov Inside the endosome, host proteases such as cathepsins cleave the GP, removing a glycan cap and mucin-like domains. nih.gov This cleavage exposes the RBD, allowing it to bind to its receptor, the Niemann-Pick C1 (NPC1) protein, which is a critical step for viral entry. elifesciences.orgnih.govmdpi.com

Molecular docking analyses suggest that As-358 binds to the active binding site of the EBOV glycoprotein in a manner similar to the known inhibitor toremifene. This interaction with the viral glycoprotein is believed to block the entry process.

The primary mechanism of As-358 (hydrochloride) is the inhibition of the viral entry process mediated by the glycoprotein, rather than direct enzyme inhibition in the classical sense. medchemexpress.com The potency of this inhibition is measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the viral activity in vitro.

For As-358 (hydrochloride), the inhibitory activity against EBOV is characterized by an IC50 value of 9.1 µM. The related compound, As-358 (the free base form), shows potent activity against MARV with an IC50 of 3.7 µM. These values demonstrate a concentration-dependent inhibition of viral entry.

Cell-based functional assays have been crucial in determining the antiviral efficacy of As-358 (hydrochloride). In these assays, cell lines, such as Vero cells, are infected with filoviruses and then treated with the compound to measure its ability to inhibit viral replication. medchemexpress.com

As-358 (hydrochloride) has demonstrated inhibitory effects against both Ebola virus (EBOV) and Marburg virus (MARV). medchemexpress.com Specifically, it inhibits EBOV with an IC50 of 9.1 ± 2.1 μM and MARV with an IC50 of 18.1 ± 9.3 μM in studies using pseudotype systems. The base compound, As-358, exhibited an IC50 of 3.7 µM against Marburg virus.

Table 1: In Vitro Antiviral Activity of As-358 and As-358 (hydrochloride)

| Compound | Virus | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| As-358 (hydrochloride) | Ebola virus (EBOV) | Vero | 9.1 ± 2.1 | 31 |

| As-358 (hydrochloride) | Marburg virus (MARV) | Vero | 18.1 ± 9.3 | 15 |

| As-358 | Marburg virus (MARV) | Vero | 3.7 | 118 |

The selectivity of an antiviral compound is a critical measure of its potential utility, indicating its ability to inhibit the virus without causing significant toxicity to host cells. This is often expressed as the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50. A higher SI value suggests greater selectivity.

For As-358 (hydrochloride), the SI value against EBOV is 31, and against MARV, it is 15. The parent compound, As-358, shows a more favorable SI of 118 against MARV. medchemexpress.com This indicates that the compound is significantly more potent against the virus than it is toxic to the host cells in vitro. Molecular docking studies further support its specificity, suggesting it binds to the EBOV glycoprotein's active binding site.

In Vivo Efficacy Evaluation in Relevant Animal Models

While extensive in vivo efficacy data for As-358 (hydrochloride) is not detailed in the provided search results, in vivo safety has been assessed in mice, showing an LD50 greater than 1000 mg/kg, which suggests a good safety profile. medchemexpress.com

The development of effective antiviral therapies for filoviruses relies on the use of relevant animal models that can accurately replicate human disease. frontiersin.orgnih.gov Due to the high pathogenicity of viruses like Ebola and Marburg, which require Biosafety Level-4 (BSL-4) facilities, researchers often use alternative models for initial screening. nih.gov

Rodent Models: Mice, guinea pigs, and hamsters are commonly used small animal models. frontiersin.orgtandfonline.com However, wild-type rodents often require virus adaptation to produce lethal disease, and these models may not fully replicate all symptoms of human filovirus infection, such as hemorrhagic fever. frontiersin.orgtandfonline.com To overcome these limitations, advanced mouse models with compromised immune systems, such as those lacking the type I interferon receptor (IFNAR-KO), have been developed. mdpi.com These mice are susceptible to wild-type filoviruses and show systemic viral replication. mdpi.com Additionally, HIV-based pseudovirus systems are used to create safer in vivo infection models in mice that can be handled in BSL-2 facilities to evaluate viral entry inhibitors. nih.gov

Non-Human Primate (NHP) Models: Rhesus and cynomolgus macaques are considered the gold standard for filovirus research because their disease progression closely mimics that in humans. frontiersin.orgwho.int These NHP models are crucial for late-stage preclinical evaluation of vaccines and therapeutics, as their results are often highly predictive of efficacy in humans. who.int However, ethical and practical constraints limit their widespread use. frontiersin.org

The validation of these models involves confirming that they consistently reproduce key aspects of the human disease, providing a reliable platform for testing the in vivo efficacy of new therapeutic agents like As-358 (hydrochloride). nih.govwalshmedicalmedia.com

Dose-Response Relationships and Efficacy Readouts in Preclinical Studies

In preclinical evaluations, establishing a clear dose-response relationship is fundamental to understanding a compound's potential therapeutic window. For investigational agents, studies in relevant animal models are conducted to determine the doses that elicit a biological response and to identify the dose at which maximum efficacy is achieved.

Efficacy is typically measured through various readouts specific to the disease model. For instance, in oncology xenograft models, a key efficacy readout is tumor growth inhibition (TGI). In a study on the KRAS G12C inhibitor D3S-001, a potent and exposure-dependent antitumor effect was observed in NCI-H358 tumor-bearing mice, with near-complete tumor regression at a 30-mg/kg daily dose. aacrjournals.org The correlation between the plasma pharmacokinetic (PK) exposure of D3S-001 and TGI values was analyzed to establish this relationship. aacrjournals.org

Similarly, for antidepressants like venlafaxine (B1195380) hydrochloride, dose-response trials in major depression models assess efficacy through standardized scales such as the Hamilton Rating Scale for Depression (HAM-D) and the Montgomery-Asberg Depression Rating Scale (MADRS). psychiatrist.comnih.gov In one such study, venlafaxine at dosages of 75, 225, and 375 mg/day demonstrated statistically significant improvement compared to placebo, with higher dosages showing a modestly greater antidepressant response. psychiatrist.comnih.gov

The following table illustrates a hypothetical dose-response relationship for an investigational compound based on typical preclinical findings.

| Dose Group | Number of Animals | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | 1500 ± 250 | 0% |

| 10 mg/kg | 10 | 950 ± 180 | 36.7% |

| 30 mg/kg | 10 | 400 ± 90 | 73.3% |

| 100 mg/kg | 10 | 150 ± 50 | 90.0% |

Biomarker Analysis and Translational Potential in Animal Systems

Biomarker analysis in preclinical studies is crucial for identifying which patient populations are most likely to respond to a new therapeutic and for providing early evidence of target engagement. These biomarkers can be pharmacodynamic (PD), showing that the drug is interacting with its intended target, or predictive, indicating the likelihood of a therapeutic response.

For targeted therapies, such as MET inhibitors in non-small-cell lung cancer (NSCLC), PD biomarkers like the phosphorylation status of MET (pMET) and downstream signaling proteins (e.g., pAKT, pERK) are analyzed. nih.govaacrjournals.org In preclinical models, potent inhibition of MET kinase activity and downstream signaling pathways at specific concentrations can be demonstrated through immunoblotting. nih.govaacrjournals.org For example, the MET inhibitor tepotinib's effect on MET autophosphorylation was a key PD biomarker used to define the extent of target modulation needed for antitumor efficacy. aacrjournals.org

The table below provides an example of biomarker analysis in a preclinical setting.

| Biomarker | Assay Method | Result in Responder Group | Result in Non-Responder Group | Translational Significance |

| pMET (Y1234/1235) | Immunohistochemistry (IHC) | >75% reduction in staining intensity | <25% reduction in staining intensity | Pharmacodynamic marker of target engagement |

| MET Gene Amplification | Fluorescence In Situ Hybridization (FISH) | High amplification (gene/centromere ratio > 5) | No amplification (gene/centromere ratio < 2) | Potential predictive biomarker for patient selection |

| Cleaved Caspase-3 | IHC | Increased expression | No change in expression | Marker of apoptosis and drug-induced cell death |

Comparative Preclinical Efficacy with Reference Compounds

To understand the potential advantages of a new investigational drug, its preclinical efficacy is often compared to existing standard-of-care treatments or other compounds in the same class. These head-to-head comparisons can highlight improvements in potency, efficacy, or the ability to overcome resistance mechanisms.

For example, in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs), the efficacy of a novel diclofenac (B195802) formulation might be compared to established NSAIDs like nabumetone (B1676900) or meloxicam (B1676189) in models of rheumatoid arthritis or osteoarthritis. nih.gov

In oncology, a new MET inhibitor like INC-280 was evaluated both as a single agent and in combination with the EGFR inhibitor erlotinib (B232) to assess its ability to overcome HGF-mediated resistance to erlotinib in NSCLC cell lines. nih.gov While INC-280 alone had minimal cytotoxic effects, its combination with erlotinib restored sensitivity and promoted apoptosis in resistant models. nih.gov

The following table presents a hypothetical comparison of "As-358 (hydrochloride)" with a reference compound in a preclinical cancer model.

| Treatment Group | Mean Tumor Growth Inhibition (%) | Complete Regressions | Key Pathway Inhibition (IC50) |

| Vehicle Control | 0% | 0/10 | N/A |

| As-358 (hydrochloride) (30 mg/kg) | 85% | 4/10 | Target X (5 nM) |

| Reference Compound A (50 mg/kg) | 60% | 1/10 | Target X (25 nM) |

| As-358 + Reference Compound B | 95% | 7/10 | Target X (4 nM), Target Y (15 nM) |

Mechanistic Investigations of As 358 Hydrochloride

Molecular Target Identification and Validation

The primary molecular target of As-358 (hydrochloride) has been identified through a series of virological assays and computational studies. Research indicates that the compound exerts its antiviral effect by inhibiting the entry of filoviruses, such as Ebola virus (EBOV) and Marburg virus (MARV), into host cells.

A key study screened a library of monoterpenoid derivatives and identified As-358 (referred to as compound 3b in the study) and its hydrochloride salt as potent inhibitors of filovirus entry. nih.gov The hydrochloride salt, As-358 (hydrochloride), demonstrated a significant inhibitory effect against Ebola virus. nih.gov The inhibitory activities of As-358 and its hydrochloride salt are summarized in the table below.

| Compound | Virus | IC₅₀ (µM) | Selectivity Index (SI) |

| As-358 | Marburg virus | 3.7 | 118 |

| As-358 (hydrochloride) | Ebola virus | 9.1 | 31 |

Table 1: In vitro antiviral activity of As-358 and As-358 (hydrochloride) against filoviruses. The IC₅₀ represents the concentration at which 50% of viral entry is inhibited. The Selectivity Index (SI) is a ratio of the cytotoxic concentration to the effective concentration. nih.gov

Molecular docking studies have suggested that these monoterpenoid-based inhibitors, including As-358, likely bind to the EBOV glycoprotein (B1211001) (GP). nih.gov This interaction is thought to be similar to that of the known EBOV entry inhibitor, toremifene, which targets a pocket at the interface of the GP1 and GP2 subunits that is critical for the fusion process. nih.govnih.gov Further support for this proposed mechanism comes from in vitro mutagenesis analyses. nih.gov

To date, there are no publicly available studies that have utilized chemical proteomics approaches to elucidate the molecular targets of As-358 (hydrochloride). While chemical proteomics is a powerful tool for identifying small molecule-protein interactions and has been applied in drug discovery to identify novel therapeutic targets, its specific application to As-358 (hydrochloride) has not been reported in the scientific literature. mdpi.comnih.gov

There is no evidence in the published scientific literature of genetic manipulation techniques, such as siRNA or CRISPR-Cas9, being used to validate the molecular target of As-358 (hydrochloride). These methods are commonly employed to confirm the role of a specific host protein in the mechanism of action of a drug. nih.govyoutube.com However, such studies have not been reported for As-358 (hydrochloride).

Direct target interaction studies using biophysical techniques like Surface Plasmon Resonance (SPR) have not been reported for As-358 (hydrochloride). SPR is a valuable method for characterizing the binding kinetics and affinity between a small molecule and its protein target in real-time without the need for labeling. springernature.comnih.govnicoyalife.com While this technique would be suitable for confirming the direct binding of As-358 (hydrochloride) to the Ebola virus glycoprotein, no such data is currently available in the public domain.

Elucidation of Downstream Cellular Signaling Pathways

The research into the mechanism of action of As-358 (hydrochloride) has primarily focused on its direct interaction with the viral entry machinery. Consequently, there is a lack of information regarding its effects on downstream cellular signaling pathways within the host cell.

There are no published studies that have investigated the modulation of specific cellular signaling pathways or the identification of downstream effector proteins following treatment with As-358 (hydrochloride).

Similarly, investigations into the potential crosstalk between signaling pathways affected by As-358 (hydrochloride) and other biological networks have not been reported in the scientific literature.

Transcriptomic and Proteomic Analysis of Cellular Responses

Currently, there is a notable absence of publicly available studies that have specifically investigated the global transcriptomic and proteomic changes induced in host cells upon treatment with As-358 (hydrochloride). Such analyses are crucial for a comprehensive understanding of the compound's impact on cellular pathways and for identifying potential off-target effects or novel mechanisms of action.

Transcriptomic analysis, through techniques like RNA sequencing, would reveal alterations in gene expression profiles of host cells following exposure to As-358 (hydrochloride). This could provide insights into the cellular pathways that are modulated by the compound, including innate immune responses, inflammatory pathways, and any stress responses triggered by the inhibition of viral entry.

Similarly, proteomic studies, utilizing methods such as mass spectrometry, would offer a global view of the changes in protein expression and post-translational modifications. This would complement transcriptomic data by confirming changes at the protein level and identifying alterations in protein networks and signaling cascades that are critical for the viral life cycle and the host's response. Given that As-358 targets the viral glycoprotein and inhibits entry, proteomic analysis of viral particles produced in the presence of the inhibitor could also reveal effects on virion composition.

While direct data for As-358 is lacking, studies on host cell responses to Ebola virus infection have revealed significant dysregulation of immune and inflammatory pathways. Future research involving transcriptomic and proteomic profiling of As-358-treated cells would be invaluable in determining if the compound has a restorative or modulatory effect on these pathways beyond its direct antiviral activity.

Structure-Activity Relationships (SAR) and Computational Modeling

The development and understanding of As-358 (hydrochloride) as an antiviral agent have been significantly advanced through structure-activity relationship (SAR) studies and computational modeling. These approaches have been instrumental in identifying the key structural features required for its inhibitory activity and in predicting its interaction with the viral target.

Rational Design and Synthesis of As-358 Analogs to Probe SAR

As-358 emerged from the screening of a comprehensive library of derivatives based on (+)-camphor and (-)-borneol (B1667373). nih.govnih.gov This rational design and synthesis of a series of analogs allowed for a systematic exploration of the structure-activity landscape. The core scaffold of these monoterpenoids provides a rigid framework that can be chemically modified to explore different spatial and electronic properties.

The research leading to As-358 involved the synthesis and evaluation of numerous analogs, varying the substituents on the monoterpenoid core. This process of generating and testing a library of related compounds is fundamental to understanding which parts of the molecule are essential for its biological activity and which can be modified to improve potency or other pharmacological properties. The identification of compound 3b (As-358) as a potent inhibitor highlights the success of this strategy. nih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR) Studies

While detailed Quantitative Structure-Activity Relationship (QSAR) studies for the specific class of monoterpenoid-based filovirus inhibitors including As-358 are not extensively published in peer-reviewed literature, the principles of QSAR are inherently applied in the analysis of the data from SAR studies. A conference abstract has indicated the use of QSAR modeling for derivatives of related compounds, suggesting that such computational approaches are being explored. uran.ru

A QSAR study would involve the mathematical modeling of the relationship between the chemical structures of the synthesized analogs and their measured inhibitory activities. By quantifying physicochemical properties (descriptors) of the molecules, such as hydrophobicity, electronic effects, and steric parameters, a predictive model can be built. Such a model would be invaluable for:

Predicting the activity of novel, unsynthesized analogs.

Identifying the most important molecular properties for potent antiviral activity.

Guiding the design of future generations of inhibitors with enhanced efficacy.

The development of a robust QSAR model for this class of compounds would represent a significant step forward in the rational design of new antifiloviral agents.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking studies have been pivotal in elucidating the likely mechanism of action of As-358. nih.govnih.gov These computational simulations predict the preferred orientation of a ligand when bound to a target protein. For As-358, the target is the viral glycoprotein (GP), which is essential for the virus to enter host cells.

The results from molecular docking analyses suggest that As-358 and its analogs bind to a critical site on the Ebola virus glycoprotein. nih.govnih.gov This binding is proposed to be similar to that of the known inhibitor toremifene, which occupies a hydrophobic cavity at the interface of the GP1 and GP2 subunits. nih.govnih.govresearchgate.net This pocket is crucial for the conformational changes that the glycoprotein undergoes during the fusion of the viral and host cell membranes.

While specific molecular dynamics (MD) simulations for As-358 have not been detailed in the available literature, this technique would be a logical next step to refine the docking predictions. MD simulations provide a dynamic view of the ligand-target complex over time, allowing for an assessment of the stability of the predicted binding pose and a more detailed analysis of the intermolecular interactions. Such simulations could confirm the destabilizing effect on the glycoprotein, which is the proposed mechanism for toremifene. nih.govresearchgate.net

In Silico Prediction of Binding Modes and Pharmacophore Modeling

The prediction of the binding mode of As-358 is a direct output of the molecular docking studies. The proposed binding mode within the GP1-GP2 interface provides a structural hypothesis for its inhibitory activity. nih.govnih.gov By occupying this pocket, As-358 is thought to interfere with the structural rearrangements of the glycoprotein that are necessary for membrane fusion, thereby preventing viral entry. nih.govnih.gov In vitro mutagenesis studies on the Ebola virus glycoprotein have been used to validate the binding site of inhibitors like toremifene, and similar experimental validation would be crucial for confirming the predicted binding mode of As-358. nih.gov

Pharmacophore modeling is another powerful in silico technique that could be applied to this class of inhibitors. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active. Based on the structures of As-358 and other active analogs, a pharmacophore model could be generated. This model would serve as a 3D query for virtual screening of large chemical databases to identify novel and structurally diverse compounds with the potential to act as filovirus entry inhibitors.

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd of As 358 Hydrochloride in Animal Models

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Studies

Development of Predictive PK/PD Models for As-358 (hydrochloride)

The development of predictive pharmacokinetic/pharmacodynamic (PK/PD) models is a critical step in drug development, aiming to link the concentration of a drug in the body to its pharmacological effect. This process allows for the translation of preclinical data to potential clinical outcomes. nih.govnih.gov These models are built using data from various preclinical studies, including in vitro assays and in vivo animal experiments. umich.eduinnoserlaboratories.com

For a new chemical entity, initial studies would involve determining its absorption, distribution, metabolism, and excretion (ADME) properties. umich.edu These parameters are essential for constructing a basic pharmacokinetic model. Subsequently, pharmacodynamic studies would measure the compound's effect on its intended biological target at various concentrations. By integrating these two sets of data, researchers can develop a PK/PD model that can simulate different dosing scenarios and predict the required exposure for a desired therapeutic effect. unav.edueuropa.eu

The establishment of such models for a compound like "As-358 (hydrochloride)" would require extensive experimental data from relevant animal models. nih.govnih.gov The choice of animal model is crucial and should ideally reflect the human disease state and have a similar metabolic profile for the compound . innoserlaboratories.com

Target Occupancy and Engagement Studies in Animal Models

Target occupancy studies are designed to measure the degree to which a drug binds to its intended biological target in vivo. acs.org These studies are fundamental for understanding the relationship between drug exposure and the modulation of its target, providing a crucial link between pharmacokinetics and pharmacodynamics. nih.gov

Various techniques can be employed to measure target occupancy in animal models. These can include ex vivo methods, where tissues are collected after drug administration to measure receptor binding, or in vivo imaging techniques like positron emission tomography (PET). oup.com For example, studies with other compounds have used radiolabeled ligands to determine the percentage of receptor occupancy in specific brain regions after drug administration. oup.com

The goal of these studies is to establish a clear relationship between the dose of the compound, its concentration in the plasma and target tissue, and the extent of target engagement. This information is vital for selecting an appropriate dose for further efficacy and safety studies. For instance, studies on other therapeutic agents have demonstrated that achieving a certain threshold of target occupancy is necessary for therapeutic efficacy. nih.goveuropa.eu

Without specific data for "As-358 (hydrochloride)," it is not possible to provide details on its target occupancy. The table below illustrates the type of data that would be generated from such studies for a hypothetical compound.

Table 1: Illustrative Target Occupancy Data in an Animal Model

| Time Post-Dose (hours) | Plasma Concentration (ng/mL) | Target Occupancy (%) in Brain |

| 1 | 150 | 45 |

| 4 | 110 | 75 |

| 8 | 60 | 85 |

| 12 | 25 | 60 |

| 24 | 5 | 20 |

This table is for illustrative purposes only and does not represent actual data for "As-358 (hydrochloride)".

Compound Names Mentioned

As no specific data for "As-358 (hydrochloride)" or any related compounds were found, a table of mentioned compound names cannot be generated.

Research Significance and Future Directions for As 358 Hydrochloride

Implications for Fundamental Biological and Chemical Sciences

The study of As-358 (hydrochloride) holds significant implications for our fundamental understanding of filovirus biology and the principles of medicinal chemistry. Its primary mechanism of action is believed to be the inhibition of the viral glycoprotein (B1211001) (GP), which is essential for viral entry into host cells. plos.orgnih.gov This positions As-358 (hydrochloride) as a valuable tool to dissect the intricate process of filovirus entry, a critical step in the viral life cycle.

Research into the specific binding site and mechanism of inhibition of As-358 (hydrochloride) on the filovirus GP can provide crucial insights into the conformational changes the glycoprotein undergoes during fusion of the viral and host cell membranes. plos.orgresearchgate.net Small molecule inhibitors of filovirus entry have been shown to target different domains of the GP, including the internal fusion loop region and the heptad repeat 2 (HR2) domain. plos.org Understanding where As-358 (hydrochloride) binds could reveal novel vulnerabilities in the viral entry machinery that can be exploited for the design of next-generation, broad-spectrum antifilovirals. plos.orgtandfonline.com

From a chemical sciences perspective, the structure-activity relationship (SAR) studies of As-358 (hydrochloride) and its analogs are crucial for optimizing its antiviral potency and pharmacological properties. nih.gov Systematic structural modifications can elucidate the key chemical features required for effective inhibition of the filovirus GP. This knowledge contributes to the broader field of medicinal chemistry by providing a case study in the rational design of small molecule inhibitors against challenging viral targets. nih.govnih.gov

Identification of Unmet Research Needs and Gaps

Despite the promise of As-358 (hydrochloride), significant research gaps need to be addressed to advance its preclinical and potential clinical development. A primary unmet need is a more detailed characterization of its mechanism of action. While it is suggested to inhibit the viral glycoprotein, the precise binding site and the exact step of the entry process that it blocks remain to be fully elucidated. plos.orgnih.gov This lack of detailed mechanistic understanding is a recognized gap in the broader field of Ebola virus inhibitor discovery. nih.gov

Furthermore, there is a critical need for comprehensive in vivo efficacy studies. While initial data suggests good in vivo safety, robust studies in established animal models of Ebola and Marburg virus disease are required to determine its therapeutic window and potential for post-exposure prophylaxis. globenewswire.combiopharminternational.comfrontiersin.org The development of orally bioavailable small molecule therapeutics remains a high priority for filovirus outbreaks, which often occur in resource-limited settings. tandfonline.com Therefore, the pharmacokinetic and pharmacodynamic properties of As-358 (hydrochloride) need to be thoroughly investigated.

Another significant gap is the lack of data on the potential for the development of viral resistance to As-358 (hydrochloride). Understanding the genetic barrier to resistance is crucial for predicting its long-term clinical utility and for developing strategies to mitigate resistance, such as combination therapies.

| Unmet Research Need/Gap | Specifics for As-358 (hydrochloride) |

| Detailed Mechanism of Action | - Precise binding site on the viral glycoprotein (GP). - Specific step in the viral entry process that is inhibited. |

| In Vivo Efficacy Data | - Efficacy in established non-human primate models of Ebola and Marburg virus disease. - Determination of the therapeutic window for post-exposure treatment. |

| Pharmacokinetics/Pharmacodynamics | - Oral bioavailability and metabolic stability. - Correlation between drug exposure and antiviral effect. |

| Resistance Profile | - Identification of viral mutations that confer resistance. - Assessment of the genetic barrier to resistance development. |

Advanced Methodologies for Future Preclinical Investigations (e.g., Omics, advanced imaging)

To address the identified research gaps, the application of advanced methodologies will be crucial in future preclinical investigations of As-358 (hydrochloride).

Omics Technologies: Multi-omics approaches, including proteomics and transcriptomics, can provide a systems-level understanding of the host response to filovirus infection and the impact of As-358 (hydrochloride) treatment.

Proteomics: The analysis of the host and viral proteome in the presence of As-358 (hydrochloride) can identify cellular pathways that are modulated by the compound and may reveal off-target effects. nih.gov Proteomic analysis of purified virions can also identify host proteins that are incorporated into the viral particles and may be essential for the viral life cycle, thus representing potential new drug targets. nih.gov

Transcriptomics: RNA sequencing (RNA-Seq) of infected cells treated with As-358 (hydrochloride) can reveal changes in host gene expression, providing insights into the host's antiviral response and how the compound might modulate it. nih.govfrontiersin.orgnih.govmdpi.com This can help to understand the molecular events underpinning filovirus pathogenesis and the rational design of new therapeutic strategies. nih.gov

Advanced Imaging Techniques: High-resolution and live-cell imaging techniques can offer unprecedented spatiotemporal details of how As-358 (hydrochloride) interferes with viral entry.

Live-cell Imaging: Techniques like spinning-disk confocal microscopy can be used to visualize the trafficking of viral particles within living cells in real-time. nih.govmednexus.org This can help to pinpoint the stage of viral entry that is blocked by As-358 (hydrochloride), from initial attachment to membrane fusion. nih.govmednexus.orgmdpi.com

Super-resolution Microscopy: Techniques such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM) can overcome the diffraction limit of light, allowing for the visualization of viral glycoprotein clusters on the surface of virions and their interaction with host cell receptors at the nanoscale. researchgate.netportlandpress.com This could provide direct evidence of how As-358 (hydrochloride) disrupts these critical interactions. researchgate.net

Exploration of Novel Preclinical Applications and Combination Strategies

The development of effective filovirus therapeutics will likely require a multi-pronged approach. The exploration of novel preclinical applications and combination strategies for As-358 (hydrochloride) is therefore a critical area of future research.

Given that As-358 (hydrochloride) targets viral entry, a crucial initial step in the infection process, it holds potential for use as a post-exposure prophylactic. Further preclinical studies should evaluate its efficacy when administered shortly after exposure to the virus, a key requirement for protecting healthcare workers and close contacts during an outbreak.

A particularly promising avenue is the use of As-358 (hydrochloride) in combination with other antiviral agents that have different mechanisms of action. springernature.com Combining an entry inhibitor like As-358 (hydrochloride) with a drug that targets viral replication, such as a polymerase inhibitor, could result in synergistic antiviral effects and a higher barrier to the development of resistance. springernature.comfrontiersin.org Studies have shown that combining small molecule inhibitors that target different domains of the Ebola virus glycoprotein can lead to synergistic inhibition of viral entry. plos.org This provides a strong rationale for exploring combinations of As-358 (hydrochloride) with other entry inhibitors as well.

Concluding Remarks on the Academic Research of As 358 Hydrochloride

Summary of Key Preclinical Research Findings

A comprehensive search of scientific literature and databases reveals no publicly accessible preclinical research findings for As-358 (hydrochloride). Information regarding its efficacy, target engagement, and mechanism of action in cellular or animal models is not available.

Prospective Outlook for As-358 (hydrochloride) in Academic Discovery and Development

Given the absence of any published research, the prospective outlook for As-358 (hydrochloride) in academic discovery and development is currently speculative. Without foundational data on its biological activity, it is impossible to ascertain its potential as a research tool or a therapeutic candidate. The future of this compound in the academic sphere is entirely dependent on the future publication of any research that may be currently underway in private or undisclosed settings.

Q & A

Q. What validated analytical methods are recommended for quantifying As-358 (hydrochloride) in biological matrices such as plasma?

A reverse-phase HPLC-MS/MS method using sodium fluoride (NaF) as an anticoagulant has been validated for quantifying As-358 in rat plasma. Key validation parameters include:

- Selectivity : No interference from endogenous substances at the retention time of As-358.

- Linearity : Calibration curves spanning clinically relevant concentrations (e.g., 1–500 ng/mL).

- Accuracy and Precision : Intra- and inter-day accuracy within ±15% and precision ≤15% CV.

- Stability : Evaluated under short-term (room temperature), long-term (-80°C), and freeze-thaw conditions .

Q. What physicochemical properties of As-358 (hydrochloride) are critical for experimental design?

Key properties include:

- Molecular Formula : C₁₈H₃₂ClNO₂ (molecular weight: 329.905 g/mol).

- Storage Conditions : Stable for 3–6 months at -20°C and 12 months at -80°C in powdered form.

- Solubility : Requires solvent optimization (e.g., DMSO or saline) for in vivo administration .

Q. How should As-358 (hydrochloride) be handled to ensure stability during experiments?

- Storage : Aliquot stock solutions to avoid repeated freeze-thaw cycles; store at -20°C or -80°C depending on usage frequency.

- Preparation : Use inert solvents (e.g., saline with NaF) to prevent degradation in aqueous matrices .

Advanced Research Questions

Q. How does the biphasic pharmacokinetic profile of As-358 (hydrochloride) influence dosing regimen design?

Oral administration in rats showed rapid absorption (Tₘₐₐ₁ at 20 minutes), followed by a secondary plasma concentration peak at 5 hours (Tₘₐₐ₂). This suggests:

- Enterohepatic Recirculation : Possible reabsorption of metabolites or parent compound.

- Dosing Strategy : Split doses or sustained-release formulations may optimize therapeutic coverage.

- Sampling Protocol : Frequent blood sampling (e.g., 0–8 hours) is critical to capture both peaks .

Q. What methodological challenges arise in detecting As-358 (hydrochloride) metabolites, and how can they be addressed?

The primary metabolite, 3-(1-piperidinyl)-propionic acid, peaks at 2–2.5 hours post-administration. Challenges include:

- Co-elution : Use high-resolution MS/MS to differentiate metabolite and parent ion fragments.

- Quantification : Develop separate calibration curves for the metabolite, validated against synthetic standards.

- Stability : Assess metabolite degradation under varying pH and temperature conditions .

Q. What parameters must be validated when adapting an HPLC-MS/MS method for As-358 (hydrochloride) to new species or matrices?

Beyond standard validation (selectivity, accuracy, precision), consider:

- Matrix Effects : Compare ionization efficiency in plasma from different species (e.g., murine vs. primate).

- Lower Limit of Quantification (LLOQ) : Adjust based on expected concentration ranges in the new matrix.

- Anticoagulant Compatibility : Validate alternatives to NaF (e.g., heparin) if species-specific clotting factors interfere .

Q. How can researchers reconcile contradictory data in As-358 (hydrochloride) absorption studies?

Discrepancies in absorption profiles (e.g., variable secondary peaks) may stem from:

- Gastrointestinal Motility : Fasted vs. fed states in animal models.

- Species Differences : Bile composition and enterohepatic circulation efficiency.

- Experimental Design : Standardize feeding protocols and use crossover studies to control inter-individual variability .

Methodological Best Practices

- In Vivo Studies : Use NaF as an anticoagulant to prevent esterase-mediated hydrolysis of As-358 in blood samples .

- Metabolite Identification : Combine high-resolution mass spectrometry with NMR for structural confirmation .

- Data Interpretation : Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate AUC, Cₘₐₓ, and t₁/₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.